2-(1-Butylpyrrolidin-3-yl)acetic acid
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Overview
Description
2-(1-Butylpyrrolidin-3-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylpyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-butylpyrrolidine with bromoacetic acid under basic conditions to form the desired product . The reaction typically requires the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Butylpyrrolidin-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Butylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways in the body. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1-Butylpyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Indole derivatives: Compounds like indole-3-acetic acid, which have similar biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-butylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-5-11-6-4-9(8-11)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
VFKLPBJEEAACQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(C1)CC(=O)O |
Origin of Product |
United States |
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